molecular formula C18H23N3O2S B2485827 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 2320666-55-3

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No. B2485827
CAS RN: 2320666-55-3
M. Wt: 345.46
InChI Key: JBJARWROMHSVOB-UHFFFAOYSA-N
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Description

The compound "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide" is a part of the sulfonamide family, known for its wide range of applications in medicinal chemistry due to their potential biological activities. The focus here is on its synthesis, structure, and properties excluding its applications in drug development.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonamide with various nucleophiles or electrophiles to introduce the desired functional groups. In the case of similar compounds, cyclization reactions with carbon disulfide in ethanolic potassium hydroxide have been reported to afford high yields, as seen in the synthesis of related compounds (Purushotham & Poojary, 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using a combination of spectroscopic techniques including mass spectrometry, FT-IR, and NMR spectroscopy. For instance, DFT-D calculations and solid-state NMR have been used to distinguish tautomerism in the crystal structures of related compounds, indicating the importance of these techniques in understanding the molecular structure (Li et al., 2014).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including cyclization, addition reactions, and substitutions, depending on the functional groups present. The reactivity can be influenced by the presence of the pyrazole moiety, as seen in compounds with similar structures where cyclocondensation reactions have been utilized for the synthesis of complex molecules (Vlasenko et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For compounds within the same family, studies have shown that the crystal structure can reveal significant differences in conformation, which may impact their solubility and stability (Borges et al., 2014).

Chemical Properties Analysis

The chemical properties of "N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide" can be inferred from related sulfonamide compounds, which have been shown to exhibit various biological activities. The presence of the pyrazole moiety can significantly influence the compound's reactivity, binding affinity, and overall chemical behavior (El-Sayed et al., 2020).

Scientific Research Applications

Synthesis and Characterization of Derivatives

A series of novel derivatives related to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzenesulfonamide have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives were created by reacting alkyl/aryl isothiocyanates with celecoxib, yielding compounds with varying biological activities. Notably, one compound exhibited significant anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib. Other compounds displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).

Antitubercular Potential

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, a compound related to the core structure , demonstrated promising antitubercular activity. Docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its potential inhibitory action, highlighting the significance of structural features in drug design for tuberculosis treatment (Nikil Purushotham & B. Poojary, 2018).

Study of Tautomerism

The study of tautomerism in related sulfonamide compounds, such as (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, has provided valuable insights into the structural properties and stability of these molecules. Using dispersion-corrected density functional theory calculations and 13C solid-state NMR spectroscopy, researchers have distinguished between imine and amine tautomers, contributing to our understanding of the chemical behavior and potential reactivity of sulfonamide derivatives (Xiaozhou Li et al., 2014).

Ethylene-Like Biological Activity

In an innovative approach to discover small molecules with ethylene-like biological activity, researchers identified N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1) as a compound capable of inducing a triple response in Arabidopsis seedlings. This study not only showcases the potential of sulfonamide derivatives in plant biology but also opens avenues for agricultural applications by modulating plant growth and stress responses (Keimei Oh et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, αvβ6 integrin plays a crucial role in cell adhesion and signal transduction.

Mode of Action

This compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity This binding can influence the behavior of the cell, including its adhesion, migration, proliferation, and differentiation

Pharmacokinetics

The compound has been found to have very high solubility in saline at pH 7 (>71 mg/mL), suggesting good bioavailability . It also has a long dissociation half-life (7 h), which could contribute to its sustained action . The pharmacokinetic properties of this compound are commensurate with inhaled dosing by nebulization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect its solubility and therefore its bioavailability Other factors, such as the presence of other molecules or cells, could also potentially influence its action

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-2-8-16(9-3-13)24(22,23)19-10-11-21-18(15-6-7-15)12-17(20-21)14-4-5-14/h2-3,8-9,12,14-15,19H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJARWROMHSVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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